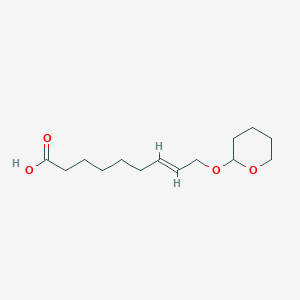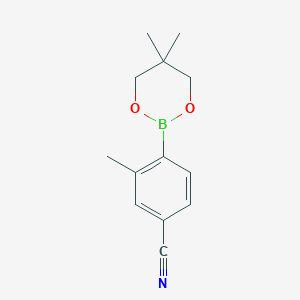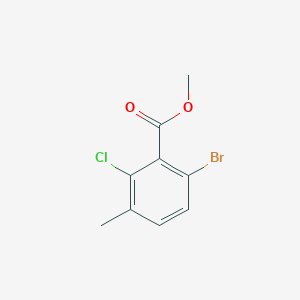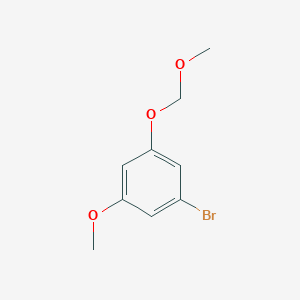
5-(3-Bromo-4-chlorophenyl)-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(3-Bromo-4-chlorophenyl)-1,3-oxazole” is an organic compound that contains an oxazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom. The oxazole ring is substituted at the 5-position with a phenyl ring, which in turn is substituted at the 3-position with a bromine atom and at the 4-position with a chlorine atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazole ring, which introduces some degree of aromatic character into the molecule. The bromine and chlorine atoms are halogens, and they are likely to be the most electronegative atoms in the molecule, pulling electron density towards themselves .Chemical Reactions Analysis
The presence of the bromine and chlorine atoms makes the phenyl ring susceptible to nucleophilic aromatic substitution reactions . The oxazole ring might also undergo reactions, although its aromatic character could make it relatively stable .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the oxazole ring and the halogen atoms. It’s likely to have a relatively high molecular weight due to the presence of bromine and chlorine .Wissenschaftliche Forschungsanwendungen
5-(3-Bromo-4-chlorophenyl)-1,3-oxazole has a variety of applications in scientific research. It has been used as a catalyst in the synthesis of organic compounds, as a reagent in chemical synthesis, and as a tool for investigating the mechanism of action of various biochemical and physiological processes. This compound has also been used to study the reactivity of organic compounds and to investigate the structure of metal-organic frameworks.
Wirkmechanismus
The mechanism of action of 5-(3-Bromo-4-chlorophenyl)-1,3-oxazole is not well understood. However, it is believed that the compound acts as an electron-withdrawing group, which can increase the reactivity of organic molecules. Additionally, this compound may act as a Lewis acid, which can facilitate the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, studies have shown that the compound can interact with proteins and other biomolecules, leading to changes in their structure and function. Additionally, this compound has been shown to inhibit the activity of certain enzymes, which could potentially lead to changes in the way certain biochemical pathways are regulated.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3-Bromo-4-chlorophenyl)-1,3-oxazole has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it can be used in a variety of reactions. Additionally, it is stable under a wide range of temperatures and pressures. However, this compound can be toxic, and it can react with some organic compounds, leading to the formation of unwanted byproducts. Therefore, it is important to use caution when handling the compound.
Zukünftige Richtungen
There are a number of potential future directions for research on 5-(3-Bromo-4-chlorophenyl)-1,3-oxazole. These include further investigation of its mechanism of action, biochemical and physiological effects, and potential applications in medical and industrial settings. Additionally, further research could be conducted on the structure and reactivity of this compound and its ability to interact with proteins and other biomolecules. Finally, studies could be conducted to investigate the potential use of this compound in the synthesis of new organic compounds.
Synthesemethoden
5-(3-Bromo-4-chlorophenyl)-1,3-oxazole can be synthesized through a variety of methods, including an aqueous-phase reaction, a solid-phase reaction, and a gas-phase reaction. The most common method for synthesizing this compound is through an aqueous-phase reaction, which involves the reaction of a bromo-chloro-phenyl-oxazole molecule with a base such as potassium hydroxide. The reaction is typically carried out at room temperature and pressure, and the resulting product is a crystalline solid.
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(3-bromo-4-chlorophenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO/c10-7-3-6(1-2-8(7)11)9-4-12-5-13-9/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMOHOARNCRVDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=CO2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(R,R)FC-1,1'-Bis(dicyclohexylphosphino)-2,2'-bis[(S,S)C-(N,N-dimethylamino)phenylmethyl]ferrocene; 97%](/img/structure/B6296092.png)








